4-(Pyridin-2-yl)pyrrolidin-3-amine 4-(Pyridin-2-yl)pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1782198-08-6
VCID: VC3190576
InChI: InChI=1S/C9H13N3/c10-8-6-11-5-7(8)9-3-1-2-4-12-9/h1-4,7-8,11H,5-6,10H2
SMILES: C1C(C(CN1)N)C2=CC=CC=N2
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol

4-(Pyridin-2-yl)pyrrolidin-3-amine

CAS No.: 1782198-08-6

Cat. No.: VC3190576

Molecular Formula: C9H13N3

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyridin-2-yl)pyrrolidin-3-amine - 1782198-08-6

Specification

CAS No. 1782198-08-6
Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
IUPAC Name 4-pyridin-2-ylpyrrolidin-3-amine
Standard InChI InChI=1S/C9H13N3/c10-8-6-11-5-7(8)9-3-1-2-4-12-9/h1-4,7-8,11H,5-6,10H2
Standard InChI Key ZWQUPFOHGOJKTH-UHFFFAOYSA-N
SMILES C1C(C(CN1)N)C2=CC=CC=N2
Canonical SMILES C1C(C(CN1)N)C2=CC=CC=N2

Introduction

Chemical Identity and Classification

4-(Pyridin-2-yl)pyrrolidin-3-amine (CAS: 1782198-08-6) belongs to the class of heterocyclic amines containing multiple nitrogen atoms in its structure . The compound features a pyrrolidine ring as its core scaffold, with a pyridine moiety attached at the 4-position and an amine functionality at the 3-position. The molecular formula of this compound is C9H13N3, confirming the presence of three nitrogen atoms within its structure .

This compound is structurally related to other pyridine-containing heterocycles that have garnered attention in medicinal chemistry. The specific arrangement with the pyridine nitrogen at the 2-position distinguishes it from its isomer 4-(Pyridin-3-yl)pyrrolidin-3-amine, which has been more extensively characterized in the literature.

From a chemical classification perspective, 4-(Pyridin-2-yl)pyrrolidin-3-amine can be categorized as:

  • A pyrrolidine derivative

  • A heterocyclic amine

  • A pyridine-containing compound

  • A primary amine

Structural Characteristics and Properties

Molecular Structure

The molecular structure of 4-(Pyridin-2-yl)pyrrolidin-3-amine consists of a five-membered pyrrolidine ring with a pyridine ring attached at position 4 and an amine group at position 3. This spatial arrangement creates a three-dimensional scaffold with specific electronic and steric properties that influence its chemical behavior and potential biological interactions.

The compound's structure can be characterized by several key features:

  • A saturated five-membered pyrrolidine ring containing a secondary amine

  • A pyridine ring connected at the 4-position of the pyrrolidine

  • A primary amine group at the 3-position of the pyrrolidine

  • Multiple nitrogen atoms that can participate in hydrogen bonding

Physical and Chemical Properties

While specific experimental data for 4-(Pyridin-2-yl)pyrrolidin-3-amine is limited in the available literature, the compound's properties can be inferred based on its structural features:

PropertyPredicted Value/CharacteristicBasis
Molecular Weight163.22 g/molCalculated from molecular formula C9H13N3
Physical StateLikely a solid at room temperatureBased on similar heterocyclic amines
SolubilityLikely soluble in polar organic solvents; moderately soluble in waterBased on presence of amine groups
BasicityMultiple basic centers (pyrrolidine N, pyridine N, primary amine)Structural analysis
Hydrogen BondingCan act as both hydrogen bond donor and acceptorPresence of NH and NH2 groups

The compound's related isomer, 4-(Pyridin-3-yl)pyrrolidin-3-amine, has been noted for its potential biological activities, particularly as an agonist at neural nicotinic acetylcholine receptors. The positional change of the nitrogen atom in the pyridine ring (from 3-position to 2-position) would likely alter the electronic distribution and potentially the biological activity profile of the compound.

Analytical Characterization Methods

Spectroscopic Identification

Several spectroscopic techniques would be valuable for the identification and characterization of 4-(Pyridin-2-yl)pyrrolidin-3-amine:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR would show characteristic signals for the pyridine protons, pyrrolidine ring protons, and the primary amine group

    • ¹³C NMR would provide confirmation of the carbon framework

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z 163 (M+)

    • Characteristic fragmentation patterns for pyrrolidine and pyridine moieties

  • Infrared Spectroscopy (IR):

    • N-H stretching vibrations (primary amine)

    • Pyridine ring vibrations

    • Pyrrolidine C-H stretching patterns

Chromatographic Analysis

Chromatographic methods suitable for analyzing 4-(Pyridin-2-yl)pyrrolidin-3-amine would include:

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC with UV detection

    • Potential retention time characterization under standardized conditions

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • For purity assessment and structural confirmation

    • Derivatization may be required due to the compound's polar nature

Similar pyridine-containing compounds have been characterized using HPLC methods with multiple detection wavelengths and standardized retention time measurements, as observed in the literature for related compounds .

Comparative Analysis with Related Compounds

Understanding 4-(Pyridin-2-yl)pyrrolidin-3-amine in context requires comparison with structurally related compounds:

CompoundStructural DifferencePotential Impact on Properties
4-(Pyridin-3-yl)pyrrolidin-3-amineNitrogen at 3-position of pyridine vs. 2-positionAltered electronic distribution affecting receptor binding profile
4-(Pyridin-4-yl)pyrrolidin-3-amineNitrogen at 4-position of pyridineDifferent hydrogen bonding patterns and dipole moment
N-substituted derivativesAdditional substituents on pyrrolidine nitrogenModified basicity and lipophilicity
3-amino-4-phenylpyrrolidinePhenyl ring instead of pyridylAbsence of pyridine nitrogen affecting hydrogen bonding capacity

The positional isomerism of the nitrogen atom in the pyridine ring significantly impacts the electronic properties of these compounds. For instance, the literature notes that in other series of compounds, meta-fluoro substituted analogs showed slightly enhanced activity compared to para-fluoro substituted analogs , demonstrating how positional changes can affect biological activity.

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